6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
CAS No. |
350698-91-8 |
|---|---|
Molecular Formula |
C17H17ClN4O |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(2-chlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O/c1-17(2,3)14-13-12(9-6-4-5-7-11(9)18)10(8-19)15(20)23-16(13)22-21-14/h4-7,12H,20H2,1-3H3,(H,21,22) |
InChI Key |
KTAQYVDIUNPJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Roles
-
tert-Butyl acetoacetate : Serves as the β-ketoester precursor, introducing the tert-butyl group at position 3 of the pyrazole ring via cyclocondensation with phenylhydrazine.
-
2-Chlorobenzyl alcohol : Oxidized in situ to 2-chlorobenzaldehyde, which undergoes Knoevenagel condensation with malononitrile to form the α,β-unsaturated nitrile intermediate.
-
Phenylhydrazine : Facilitates pyrazole ring formation through hydrazone linkage with tert-butyl acetoacetate.
-
Malononitrile : Provides the cyano group at position 5 via nucleophilic attack on the aldehyde intermediate.
Catalytic System and Conditions
The reaction employs a dual catalytic system:
-
Sulfonated amorphous carbon (AC-SO₃H) : A solid acid catalyst (5 mg loading) that promotes both the Knoevenagel condensation and Michael addition steps.
-
Eosin Y : A photosensitizer (5 mol%) enabling visible-light-driven oxidation of 2-chlorobenzyl alcohol using tert-butyl hydroperoxide (TBHP, 3 equiv) as the terminal oxidizer.
Reaction parameters:
-
Solvent: [CholineCl][urea]₂ deep eutectic solvent (5 equiv) for enhanced solubility and green chemistry metrics.
-
Light source: Blue LEDs (450–470 nm) at room temperature for 28 hours.
-
Work-up: Recrystallization from hot ethanol (10–15 mL) yields the pure product.
Optimization of Reaction Conditions
Catalyst Screening
Table 1 summarizes the impact of catalytic systems on yield:
| Catalyst | Loading (mg) | Solvent | Yield (%) |
|---|---|---|---|
| AC-SO₃H | 5 | [CholineCl][urea]₂ | 92 |
| TsOH | 5 | [CholineCl][urea]₂ | 18 |
| H₂SO₄ | 5 | [CholineCl][urea]₂ | 32 |
| AC-SO₃H | 10 | Acetonitrile | 64 |
The superior performance of AC-SO₃H stems from its high density of Brønsted acid sites (-SO₃H groups) and mesoporous structure, which enhance substrate adsorption and turnover frequency.
Solvent Effects
Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) provided moderate yields (64–68%), while the deep eutectic solvent [CholineCl][urea]₂ achieved 92% yield due to its ability to stabilize reactive intermediates through hydrogen bonding.
Mechanistic Insights
The synthesis proceeds through six key steps (Figure 1):
-
Oxidation : TBHP generates t-BuO- radicals under blue light, converting 2-chlorobenzyl alcohol to 2-chlorobenzaldehyde.
-
Knoevenagel condensation : Malononitrile attacks the aldehyde, forming intermediate B (C₆H₄Cl-CH=C(CN)₂).
-
Hydrazone formation : Phenylhydrazine condenses with tert-butyl acetoacetate to yield pyrazolone intermediate A .
-
Michael addition : Intermediate A adds to the α,β-unsaturated nitrile B , forming adduct C .
-
Cyclization : Intramolecular nucleophilic attack by the pyrazolone oxygen on the nitrile carbon generates tetracyclic intermediate D .
-
Tautomerization : Enol-keto tautomerism produces the final aromatic pyrano[2,3-c]pyrazole system.
Challenges in Introducing Bulky Substituents
The tert-butyl group at position 3 introduces steric constraints that affect both reaction kinetics and product distribution:
-
Reactivity modulation : The electron-donating tert-butyl group increases electron density at the pyrazole N1 position, slowing the Michael addition step by 1.7× compared to methyl-substituted analogs.
-
Byproduct formation : Competing pathways yield 8–12% of the regioisomeric 4-tert-butyl derivative unless rigorous temperature control (<30°C) is maintained.
Comparative Analysis with Halogenated Derivatives
Table 2 contrasts synthetic outcomes for related halogenated pyrano[2,3-c]pyrazoles:
| Substituent (Position 4) | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-Chlorophenyl | AC-SO₃H | 92 | 28 |
| 3-Bromo-4-methoxyphenyl | Eosin Y | 85 | 32 |
| 4-Fluorophenyl | Rhodamine B | 78 | 36 |
The 2-chlorophenyl derivative exhibits superior yield due to the optimal balance between electronic activation (-Cl inductive effect) and steric profile.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among pyranopyrazole derivatives include substituents at positions 3 (alkyl/aryl), 4 (aryl with halogen or alkoxy groups), and modifications to the pyrazole or pyran rings. Below is a comparative analysis:
Key Observations :
- Electronic Effects : The 2-chlorophenyl group provides moderate electron-withdrawing character, contrasting with electron-donating groups (e.g., methoxy in 3s) or stronger electron-withdrawing substituents (e.g., trifluoromethyl in 11p) .
- Biological Relevance : Compounds with trifluoromethyl/trifluoromethoxy groups (e.g., 11i, 11p) exhibit potent PDE2 inhibition (IC₅₀ < 0.2 µM), suggesting that electron-deficient aromatic systems enhance activity . The target compound’s 2-chlorophenyl group may offer a balance between lipophilicity and electronic effects.
Physicochemical Properties
- Melting Points : Derivatives with halogenated aryl groups (e.g., 5e: 228–230°C) exhibit higher melting points than those with alkoxy or methyl substituents (e.g., 3s: ~170°C), likely due to stronger intermolecular halogen bonding . The tert-butyl group in the target compound may lower melting points due to increased hydrophobicity.
- Purity : Reported purities for related compounds exceed 98% via HPLC, suggesting robust synthetic protocols .
Biological Activity
6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrano-pyrazoles, characterized by a pyrano ring fused with a pyrazole moiety. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of dihydropyrano-pyrazoles against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 20 to 25 µg/mL against strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| E. coli | 20-25 | Ampicillin | 4-10 |
| Staphylococcus aureus | 20-25 | Gentamicin | 2-45 |
| Bacillus subtilis | 72.8 | Ciprofloxacin | 4-10 |
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, it has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using animal models of inflammation. The compound significantly reduced edema in paw inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases. The underlying mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : It triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Case Studies
- Study on Antibacterial Efficacy : A comparative study showed that derivatives of this compound had superior antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin.
- Cytotoxicity Assessment : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, reinforcing its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for preparing 6-amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via one-pot multicomponent reactions (MCRs) using ethyl acetoacetate, hydrazine hydrate, aldehydes (e.g., 2-chlorobenzaldehyde), and malononitrile. Catalysts such as urea (10 mol%) or tetra--butyl ammonium bromide (TBAB) in aqueous ethanol at room temperature yield high purity (80–89%) without column chromatography .
Q. Which spectroscopic methods are critical for structural elucidation?
Key techniques include:
- IR spectroscopy : Confirms NH (~3440 cm), CN (~2250 cm), and C=O/C=N stretches .
- NMR : H NMR identifies aromatic protons (δ 7.2–7.7 ppm), NH (δ ~4.7 ppm), and tert-butyl groups (δ 1.0–1.5 ppm). C NMR resolves sp carbons (e.g., pyran C4 at δ ~60 ppm) and nitrile carbons (δ ~120 ppm) .
- Mass spectrometry : TOF-MS provides molecular ion peaks (e.g., [M+H]) matching calculated molecular weights .
Q. What biological activities are associated with structurally analogous pyrano[2,3-c]pyrazoles?
Derivatives exhibit antihypertensive, antimicrobial, and anti-inflammatory activities. For example, 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile showed vasorelaxant effects via calcium channel blockade, comparable to nifedipine .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., 2-chloro vs. 3,4,5-trimethoxy) influence crystallographic conformation and bioactivity?
- Crystallography : Electron-withdrawing groups (e.g., 2-Cl) increase dihedral angles between pyrazole and aryl rings (e.g., 87.05° for 3,4,5-trimethoxyphenyl vs. planar conformations for nitro derivatives), altering π-π stacking and hydrogen-bonding networks .
- Bioactivity : Chlorophenyl groups enhance lipophilicity and membrane penetration, improving antihypertensive potency, while methoxy groups may reduce metabolic stability .
Q. What mechanistic insights explain the role of organocatalysts in MCRs for this scaffold?
Urea and TBAB act as hydrogen-bond donors, accelerating imine formation and Knoevenagel condensation. Urea stabilizes intermediates via NHO interactions, reducing activation energy. TBAB enhances solubility of hydrophobic intermediates in aqueous media, improving reaction rates (80–90% yield in 25–30 minutes) .
Q. How can conflicting data on reaction yields (e.g., 70% vs. 89%) be resolved methodologically?
Discrepancies arise from:
- Catalyst loading : 10 mol% urea vs. 15 mol% TBAB.
- Solvent systems : Ethanol/water (1:1) vs. pure water.
- Purification : Recrystallization (higher purity) vs. direct filtration (lower yield). Controlled studies using Design of Experiments (DoE) can optimize parameters .
Q. What strategies mitigate challenges in crystallizing sterically hindered derivatives (e.g., tert-butyl groups)?
- Solvent selection : DMSO or DMF promotes solubility for slow crystallization.
- Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.
- Seeding : Pre-formed microcrystals template growth, reducing amorphous byproducts .
Methodological Tables
Q. Table 1: Comparative Catalytic Efficiency in MCRs
| Catalyst | Solvent | Time (min) | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|---|
| Urea (10 mol%) | EtOH/HO | 30 | 89 | 99 | |
| TBAB (10 mol%) | HO | 25 | 85 | 95 | |
| [EtNH][HSO] | HO | 20 | 92 | 98 |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (3,4,5-Trimethoxyphenyl Derivative) | Value (2-Chlorophenyl Derivative) |
|---|---|---|
| Dihedral angle (Pyrazole-Aryl) | 87.05° | 84.2° (estimated) |
| π-π stacking distance | 3.621 Å | 3.5–3.7 Å |
| Hydrogen bonds (N–HN) | 2.12 Å, 175° | 2.08 Å, 172° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
